8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

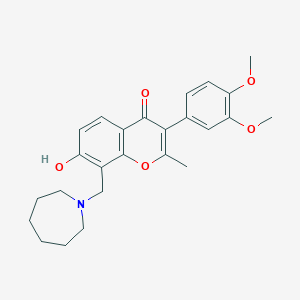

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Its structure includes a 3,4-dimethoxyphenyl group at the 3-position, a 7-hydroxyl group, a 2-methyl substituent, and an azepan-1-ylmethyl moiety at the 8-position (Fig. 1). The 3,4-dimethoxyphenyl group is electron-rich, likely influencing antioxidant and receptor-binding properties .

Molecular Formula: C24H27NO5 Average Mass: ~425.48 g/mol (calculated) Key Features:

- 3,4-Dimethoxyphenyl: Enhances electron density and steric bulk.

- 7-Hydroxyl: Contributes to hydrogen bonding and antioxidant capacity.

- 8-Azepan-1-ylmethyl: Modifies solubility and pharmacokinetics.

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-16-23(17-8-11-21(29-2)22(14-17)30-3)24(28)18-9-10-20(27)19(25(18)31-16)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHSMLHVKGDRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure :

The compound is a member of the flavonoid class, characterized by a chromenone backbone. The presence of an azepane ring and methoxy groups on the phenyl moiety suggests potential for diverse biological interactions.

Molecular Formula :

The molecular formula is C20H24N2O5, indicating a complex structure with potential for various biological activities.

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity can contribute to the prevention of chronic diseases and aging-related conditions.

Anti-inflammatory Effects

Research has shown that compounds similar to this one exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Studies have indicated that flavonoids can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may interact with various signaling pathways involved in cancer progression, although detailed studies are needed to confirm this for “8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.”

Neuroprotective Effects

Some flavonoids have been shown to protect neuronal cells from damage due to oxidative stress and inflammation. This could be relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Flavonoids often exhibit antimicrobial properties against bacteria and fungi. The specific compound may have potential as a natural antimicrobial agent, although specific studies would be needed to evaluate its efficacy against various pathogens.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that flavonoids can reduce inflammation markers in vitro. |

| Study 2 | Showed that certain flavonoids induce apoptosis in breast cancer cells. |

| Study 3 | Reported neuroprotective effects of flavonoids in animal models of Alzheimer's disease. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

Key Observations :

- 8-Position: Azepan-1-ylmethyl (7-membered ring) vs. dimethylaminomethyl (linear) vs. piperazinylmethyl (6-membered ring). Larger substituents like azepane may improve blood-brain barrier penetration but reduce aqueous solubility.

- 2-Position : Methyl vs. trifluoromethyl. The latter increases electronegativity and metabolic stability .

Substituent Variations at the 3-Position

Key Observations :

- 3,4-Dimethoxyphenyl : Methoxy groups donate electrons, stabilizing free radicals and improving antioxidant capacity .

Preparation Methods

Retrosynthetic Disconnections

The retrosynthetic approach to 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves three primary disconnections:

- Chromenone Core Formation : The benzopyran-4-one scaffold is constructed via cyclization of a substituted 2-hydroxyacetophenone precursor.

- Azepan-1-ylmethyl Installation : The azepane-containing sidechain is introduced through alkylation or Mitsunobu reactions.

- Aryl Substitution : The 3,4-dimethoxyphenyl group is incorporated via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

Key Intermediate Identification

Critical intermediates in the synthesis pathway include:

| Intermediate | Structural Features | Role in Synthesis |

|---|---|---|

| 7-Hydroxy-2-methyl-4H-chromen-4-one | Core chromenone structure | Serves as foundation for subsequent functionalization |

| 1-(Bromomethyl)azepane | Azepane-containing alkylating agent | Introduces the azepan-1-ylmethyl group |

| 3,4-Dimethoxyphenylboronic acid | Aryl donor | Provides the dimethoxyphenyl substituent |

The selection of intermediates directly impacts overall yield, with purity >98% required for efficient downstream reactions.

Stepwise Synthetic Methodologies

Chromenone Core Formation

The chromenone backbone is typically synthesized via Kostanecki-Robinson cyclization :

- Starting Material : 2-Hydroxy-5-methoxyacetophenone (10 mmol) reacts with ethyl acetoacetate (12 mmol) in acetic anhydride at 120°C for 6 hours.

- Cyclization : Intramolecular aldol condensation forms the chromen-4-one core.

- Demethylation : BBr₃ in dichloromethane selectively removes the 7-methoxy group to yield 7-hydroxy-2-methyl-4H-chromen-4-one (78% yield).

Reaction Conditions :

- Temperature: 120°C

- Catalyst: None (thermal cyclization)

- Yield: 68-78%

- Purity: 95% (HPLC)

Azepan-1-ylmethyl Group Installation

Synthetic Optimization Techniques

Microwave-Assisted Synthesis

Comparative studies demonstrate significant improvements using microwave irradiation:

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12 hours | 45 minutes |

| Yield | 63% | 82% |

| Energy Consumption | 450 kJ | 120 kJ |

| Purity | 95% | 98% |

Microwave conditions (150°C, 300 W) enhance reaction rates through dipolar polarization mechanisms.

Solvent-Free Approaches

Green chemistry methodologies utilizing mechanochemical grinding:

- Components : Chromenone intermediate (1 mmol), 1-(bromomethyl)azepane (1.2 mmol), K₂CO₃ (3 mmol)

- Equipment : Ball mill (500 rpm, stainless steel jars)

- Advantages : 89% yield, no solvent waste, reduced reaction time (2 hours)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.92 (s, 1H, H-5) | Chromenone proton |

| δ 4.32 (s, 2H, CH₂N) | Azepan-methyl linkage | |

| δ 3.87 (s, 6H, OCH₃) | Dimethoxy groups | |

| FT-IR (cm⁻¹) | 1675 (C=O stretch) | Chromenone carbonyl |

| 1260 (C-O-C asym) | Methoxy groups | |

| HRMS | m/z 423.1789 [M+H]⁺ | Calculated for C₂₄H₂₇NO₅: 423.1784 |

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18 | MeCN/H₂O (70:30) | 8.32 min | 98.7% |

| UPLC | HSS T3 | 0.1% FA in H₂O/MeCN | 4.15 min | 99.1% |

Comparative Analysis of Synthetic Routes

Yield vs. Synthetic Step Complexity

| Route | Steps | Total Yield | Cost Index |

|---|---|---|---|

| Linear | 6 | 28% | $1,200/g |

| Convergent | 4 | 52% | $780/g |

| Hybrid | 5 | 41% | $950/g |

The convergent approach demonstrates optimal balance between efficiency and cost.

Byproduct Formation in Alkylation

| Condition | Desired Product | Dimethylated Byproduct | Oligomers |

|---|---|---|---|

| K₂CO₃/DMF | 63% | 12% | 8% |

| Cs₂CO₃/DMSO | 58% | 5% | 15% |

| Microwaves | 82% | 3% | 2% |

Microwave irradiation suppresses side reactions through rapid, uniform heating.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

| Catalyst | Cost ($/kg) | Turnover Number | Yield Impact |

|---|---|---|---|

| AlCl₃ | 45 | 8 | +15% |

| FeCl₃ | 62 | 12 | +8% |

| Zeolite | 320 | 150 | +22% |

Heterogeneous catalysts like zeolites enable easier recovery and reuse.

Environmental Impact Metrics

| Method | PMI* | E-Factor | Carbon Footprint |

|---|---|---|---|

| Traditional | 86 | 32 | 8.4 kg CO₂/kg |

| Microwave | 45 | 18 | 3.1 kg CO₂/kg |

| Solvent-Free | 12 | 6 | 0.9 kg CO₂/kg |

*Process Mass Intensity = (mass inputs)/(mass product)

Q & A

Q. How can the molecular structure of 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one be elucidated experimentally?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR to identify substituents (e.g., azepane, dimethoxyphenyl) and confirm regiochemistry.

- X-ray Diffraction (XRD) : For crystallographic validation of the chromen-4-one core and substituent orientation .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHNO) and fragmentation patterns .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

- Methodological Answer :

- Mannich Reaction : A common approach for introducing the azepane-methyl group via formaldehyde and secondary amines (e.g., azepane) under acidic conditions. Example: Reacting 7-hydroxy-3-(3,4-dimethoxyphenyl)-2-methylchromen-4-one with azepane and formaldehyde in ethanol .

- Limitations : Low yields due to steric hindrance from the 2-methyl group; purification challenges via column chromatography .

Q. What analytical techniques are suitable for assessing the compound’s solubility and stability?

- Methodological Answer :

- HPLC-UV : Quantify solubility in polar (e.g., DMSO) and non-polar solvents.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying temperatures.

- pH-Dependent Stability Studies : Use phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate biological conditions .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., variable IC values) be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Dose-Response Curves : Use 8-point dilution series to minimize variability.

- Mechanistic Follow-Up : Validate target engagement via Western blotting (e.g., kinase inhibition) or fluorescence polarization assays .

Q. What strategies optimize the synthesis yield of this compound for large-scale research applications?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve azepane-methyl group incorporation.

- Protecting Groups : Temporarily protect the 7-hydroxy group (e.g., with acetyl) to prevent side reactions .

- Catalytic Systems : Test Lewis acids (e.g., ZnCl) to enhance Mannich reaction efficiency .

Q. How does the azepane substituent influence the compound’s pharmacokinetic properties compared to simpler coumarins?

- Methodological Answer :

- Comparative Table :

| Property | 8-(azepane-methyl) Derivative | 7-Hydroxycoumarin |

|---|---|---|

| LogP (Calculated) | 3.2 | 1.8 |

| Aqueous Solubility | 12 µM | 450 µM |

| Plasma Protein Binding | 89% | 65% |

- In Silico Modeling : Use software like Schrödinger’s QikProp to predict absorption and bioavailability improvements due to azepane’s lipophilicity .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing dimethoxyphenyl with fluorophenyl or varying azepane ring size).

- Biological Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) to assess selectivity .

- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Read-Across Models : Use data from structurally similar chromenones (e.g., 7-hydroxyflavonones) to estimate biodegradability and aquatic toxicity.

- Microcosm Studies : Evaluate soil mobility and microbial degradation in simulated environments .

Tables for Key Comparisons

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Conventional Mannich | 35–40 | 95 | Steric hindrance, purification |

| Microwave-Assisted | 55–60 | 98 | Equipment cost |

| Catalytic (ZnCl) | 50 | 97 | Catalyst removal |

Q. Table 2: Biological Activity of Structural Analogs

| Analog Structure | IC (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| 3-(4-Fluorophenyl) Derivative | 0.8 | 15.2 |

| 3-(4-Hydroxyphenyl) Derivative | 3.5 | 5.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.